![molecular formula C17H15BrN2O3S B5057765 4-[3-(4-bromophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5057765.png)

4-[3-(4-bromophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

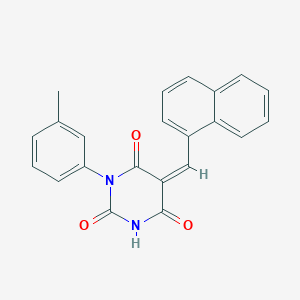

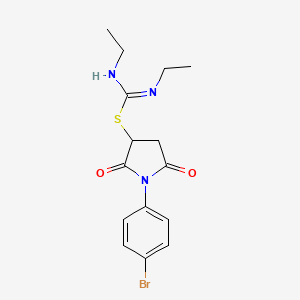

This compound is a pyrazoline derivative . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of pyrazoline derivatives has been a subject of interest due to their confirmed biological and pharmacological activities . Protodeboronation of pinacol boronic esters is a common method used in the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazoline core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The compound also contains a bromophenyl group and a thiophenyl group attached to the pyrazoline core .Chemical Reactions Analysis

Pyrazoline derivatives are known to undergo various chemical reactions due to the presence of reactive nitrogen atoms in their structure . Protodeboronation of pinacol boronic esters is a common reaction involved in the synthesis of such compounds .科学的研究の応用

Antibacterial and Antifungal Applications

Pyrazoline derivatives have been studied for their antibacterial and antifungal properties. The presence of a 4-bromophenyl group in the compound could potentially enhance these properties. Research has shown that similar structures exhibit significant activity against various bacterial and fungal strains, which could be beneficial in developing new antimicrobial agents .

Antioxidant Activity

The compound’s structure indicates potential antioxidant activity. Oxidative stress is a common pathway for cellular damage, and compounds that can scavenge free radicals are valuable in preventing or treating related diseases. The pyrazoline core, combined with the thiophen-2-yl group, may contribute to neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative damage .

Anti-inflammatory Potential

Pyrazoline derivatives are known for their anti-inflammatory effects. The compound’s ability to modulate the inflammatory response could be explored in the context of chronic inflammatory diseases. Its efficacy in reducing inflammation could be assessed through preclinical models to determine its therapeutic potential .

Neuroprotective Effects

The compound’s potential to inhibit acetylcholinesterase (AchE) suggests neuroprotective applications. AchE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s. By preventing the breakdown of acetylcholine, this compound could help maintain cognitive function and slow disease progression .

Antitumor Activities

Pyrazoline derivatives have shown promise in antitumor research. The bromophenyl moiety, in particular, could interact with various cellular targets to inhibit tumor growth. Further studies could explore its role in cancer therapy, possibly as a chemotherapeutic agent or in combination with other treatments .

Chemical Synthesis and Drug Development

The compound’s unique structure makes it a valuable scaffold for the synthesis of more complex molecules. It could serve as an intermediate in the production of various pharmacologically active agents. Its role in drug development could be significant, especially in creating new compounds with enhanced biological activities .

作用機序

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

The compound interacts with AchE, affecting its activity .

Biochemical Pathways

The compound’s action on AchE can lead to an increase in reactive oxygen species (ROS) and free radicals, which are produced through routine metabolic pathways . These compounds can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .

Pharmacokinetics

The compound’s interaction with ache suggests that it is able to cross the blood-brain barrier and exert effects on the nervous system .

Result of Action

The compound’s action results in a decrease in AchE activity, which can lead to behavioral changes and body movement impairment . It also leads to an increase in ROS and free radicals, which can cause cellular damage .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s effects may be influenced by the presence of other substances that can interact with AchE or affect ROS levels . .

将来の方向性

特性

IUPAC Name |

4-[5-(4-bromophenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3S/c18-12-5-3-11(4-6-12)13-10-14(15-2-1-9-24-15)20(19-13)16(21)7-8-17(22)23/h1-6,9,14H,7-8,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKXZCVBLCTTHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5057691.png)

![3-amino-N-(2-methyl-1H-benzimidazol-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5057697.png)

![N-[2-methyl-5-(6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B5057699.png)

![4-{benzoyl[(3-nitrophenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B5057716.png)

![[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5057728.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5057736.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5057739.png)

![2-[acetyl(methyl)amino]-5-methylbenzoic acid](/img/structure/B5057785.png)

![2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5057786.png)